molecular formula C18H19N3O4 B2420911 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034557-20-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2420911
CAS RN: 2034557-20-3
M. Wt: 341.367
InChI Key: KUFUIHPLUBSEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as Furosemide, is a potent diuretic agent that is commonly used in the treatment of edema associated with congestive heart failure, liver disease, and renal disease. Furosemide belongs to the class of drugs known as loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to increased urine output and decreased fluid retention.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These complexes were characterized by various spectroscopic methods, revealing complex structures and supramolecular architectures facilitated by hydrogen bonding interactions. The antioxidant potential of these compounds was evaluated in vitro, showing promising results that contribute to the understanding of their biological relevance and potential therapeutic applications (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been explored using immobilized lipase. This process highlights the utility of the compound in facilitating selective acetylation reactions, which are crucial in the development of pharmaceuticals. This research provides insight into the optimization of reaction conditions, offering a pathway to more efficient drug synthesis processes (Magadum & Yadav, 2018).

Synthesis and Biological Activity Evaluation

The compound has been utilized in the synthesis of diverse chemical structures, such as 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, demonstrating antimicrobial, anti-inflammatory, and other biological activities. This research underscores the compound's versatility in creating novel chemical entities with potential therapeutic benefits, contributing to the discovery and development of new drugs (Kumaraswamy et al., 2008).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-16-5-2-3-6-17(16)25-13-18(22)19-8-9-21-12-14(11-20-21)15-7-4-10-24-15/h2-7,10-12H,8-9,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUIHPLUBSEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

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